Home > Products > Screening Compounds P48482 > 4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine
4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine - 123066-64-8

4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine

Catalog Number: EVT-253310
CAS Number: 123066-64-8
Molecular Formula: C11H7F6N3
Molecular Weight: 295.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CRAC intermediate 2 is a intermediate compound for CRAC inhibitor synthesis, extracted from patent WO 2013059666A1.
Classification

This compound can be classified as:

  • Chemical Class: Pyrazole derivatives
  • Functional Groups: Amines, trifluoromethyl groups
  • IUPAC Name: 4-(3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)aniline
Synthesis Analysis

The synthesis of 4-(3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine typically involves several key steps:

  1. Formation of Pyrazole Derivative:
    • The synthesis often begins with the reaction of hydrazine derivatives with appropriate carbonyl compounds or acetylenic ketones to form pyrazoles through cyclocondensation reactions. This method has been well-documented and allows for regioselective formation of the desired pyrazole structure .
  2. Amination Step:
    • The next step involves the reductive amination of the synthesized pyrazole with an aniline derivative. This is generally achieved using reducing agents such as sodium borohydride or through catalytic hydrogenation methods. The reaction conditions are typically optimized for yield and purity, often requiring careful control of temperature and pH .
  3. Characterization:
    • The final product is characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity .

Technical Parameters

  • Temperature: Reactions are often conducted at elevated temperatures (e.g., 90 °C).
  • Yield: High yields (often above 90%) are reported for successful syntheses.
Molecular Structure Analysis

The molecular structure of 4-(3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine can be analyzed based on its functional groups and stereochemistry:

  • Core Structure: The compound features a phenyl ring substituted with a pyrazole moiety at the para position.
  • Trifluoromethyl Groups: The presence of two trifluoromethyl groups at the 3 and 5 positions of the pyrazole ring significantly influences its electronic properties.

Structural Data

Chemical Reactions Analysis

4-(3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine can participate in various chemical reactions:

  1. Nucleophilic Substitution Reactions:
    • The amino group can act as a nucleophile in reactions with electrophiles, allowing for further functionalization.
  2. Electrophilic Aromatic Substitution:
    • The aromatic ring can undergo electrophilic substitution reactions due to the electron-withdrawing nature of the trifluoromethyl groups.
  3. Complexation Reactions:
    • Pyrazole derivatives are known to form complexes with metal ions, which can be explored for applications in catalysis and materials science.

Technical Parameters

  • Reaction conditions such as solvent choice, temperature, and reaction time are critical for optimizing yields in these transformations.
Mechanism of Action

The mechanism of action for 4-(3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine is primarily linked to its biological activity:

  • Antimicrobial Activity: Studies suggest that pyrazole derivatives exhibit significant antimicrobial properties by interfering with bacterial cell wall synthesis or disrupting metabolic pathways .

Relevant Data

  • Minimum inhibitory concentrations (MICs) have been reported as low as 2 µg/mL against certain bacterial strains, indicating potent activity.
Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine include:

  • Appearance: Typically appears as a beige solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and acetonitrile.

Relevant Data

  • Melting Point: Specific melting point data may vary based on purity but is generally reported around 180 °C.
Applications

The applications of 4-(3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine span various scientific fields:

  1. Pharmaceutical Development:
    • As a scaffold for developing new antimicrobial agents due to its potent biological activities .
  2. Material Science:
    • Potential applications in organic light-emitting diodes (OLEDs) due to its favorable optical properties.
  3. Organometallic Chemistry:
    • Used in the synthesis of organometallic complexes that exhibit unique reactivity patterns.
Introduction to Pyrazole-Based Antimicrobial Agents

Role of Trifluoromethyl-Substituted Pyrazoles in Modern Drug Discovery

Trifluoromethyl-substituted pyrazoles represent a strategically significant chemotype in antimicrobial development due to their enhanced pharmacokinetic properties and bioactivity profiles. The trifluoromethyl (–CF₃) group dramatically improves metabolic stability, membrane permeability, and binding affinity through its strong electron-withdrawing effects and lipophilicity [2]. This moiety is featured in clinically established drugs spanning diverse therapeutic areas: celecoxib (anti-inflammatory), rimonabant (anti-obesity), and dutasteride (oncotherapeutic) exemplify the pharmaceutical relevance of this structural motif [2]. The bis(trifluoromethyl) configuration further amplifies these effects, creating compounds with exceptional penetration capabilities against resistant bacterial membranes. Recent studies demonstrate that 3,5-bis(trifluoromethyl) pyrazole derivatives exhibit minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against Gram-positive pathogens—surpassing many conventional antibiotics [2]. This potency stems from synergistic interactions between the pyrazole core’s hydrogen-bonding capacity and the trifluoromethyl groups’ ability to alter electron density distribution, enhancing target binding.

Table 1: Antimicrobial Activity of Select Trifluoromethyl Pyrazole Derivatives

CompoundS. aureus MIC (µg/mL)Enterococcus MIC (µg/mL)Biofilm MBEC (µg/mL)
Pyrazole-11111
Pyrazole-2910.51
Pyrazole-912>32
Pyrazole-4816>32

Data compiled from antimicrobial screening studies [2]

Emergence of 4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine as a Lead Compound

4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine (CAS 123066-64-8) has emerged as a synthetically versatile scaffold for antimicrobial development. Its molecular structure (C₁₁H₇F₆N₃, MW 295.18 g/mol) integrates two critical pharmacophores: a bis(trifluoromethyl)pyrazole ring and an aniline moiety [3] [7]. The compound’s crystalline solid form (melting point 140–142°C) and moderate DMSO solubility (≥52 mg/mL) facilitate derivatization [3]. Synthetic routes typically begin with 3′,5′-bis(trifluoromethyl)acetophenone, which undergoes condensation with 4-hydrazinobenzoic acid to form a hydrazone intermediate. Subsequent Vilsmeier–Haack formylation yields a key aldehyde precursor for reductive amination with diverse anilines [2]. This modular synthesis enables rapid generation of analogues, with reaction yields exceeding 80% for most derivatives [2].

The compound’s bioactivity profile stems from synergistic structural features:

  • Electron-deficient pyrazole core: Disrupts bacterial membrane integrity
  • Aniline linker: Enables π-stacking interactions with microbial enzyme targets
  • Fluorine atoms: Enhance cellular uptake and residence time via lipophilicity (predicted logP ~3.2) [4]Derivatives bearing hydrophobic aniline substituents (e.g., isopropyl, bromo) demonstrate particularly potent activity against Staphylococcus aureus and Enterococcus faecium (MIC ≤1 µg/mL) due to enhanced membrane partitioning [2]. Lead optimization has yielded compounds such as N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide (CID 10598093), which maintains efficacy against multidrug-resistant S. aureus (MRSA) persister cells and eradicates biofilms at concentrations ≤2 µg/mL [1] [2].

Table 2: Impact of Aniline Substituents on Antimicrobial Activity

R GroupS. aureus MIC (µg/mL)Relative Potency vs Unsubstituted
H41.0x
4-F22.0x
4-Cl14.0x
4-Br14.0x
4-OCH₃80.5x
4-COOH>32<0.125x

Structure-activity relationship based on reductive amination products [2]

Research Gaps in Targeting ESKAPE Pathogens with Pyrazole Derivatives

Despite promising activity against Gram-positive ESKAPE pathogens (S. aureus, E. faecium), significant research gaps limit the clinical translation of bis(trifluoromethyl) pyrazole agents:

  • Gram-Negative Impermeability: Current derivatives show negligible activity against A. baumannii, P. aeruginosa, and K. pneumoniae (MIC >32 µg/mL) due to ineffective penetration of outer membranes and efflux systems [2] [5]. This represents a critical limitation as Gram-negative ESKAPE pathogens cause over 40% of nosocomial infections globally [5].

  • Biofilm Resistance Mechanisms: While compounds like 11 and 29 achieve MBEC values of 1 µg/mL against S. aureus biofilms [2], most derivatives remain ineffective against polysaccharide-encapsulated ESKAPE communities. Biofilm production occurs in 42.3% of clinical ESKAPE isolates, enhancing antibiotic tolerance up to 1,000-fold [5].

  • Structural Optimization Needs: Current SAR data lack guidance for overcoming resistance in vancomycin-resistant enterococci (VRE) and metallo-β-lactamase (MBL)-producing strains. Molecular modeling studies are needed to design inhibitors targeting novel binding pockets in resistance-conferring enzymes (e.g., PBP2a in MRSA, VanA ligase in VRE) [2] [5].

  • In Vivo Validation: No published data exists on pharmacokinetics or infection model efficacy for 4-(3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine derivatives. Key parameters including plasma stability, tissue distribution, and in vivo toxicity profiles remain uncharacterized despite promising in vitro results.

Table 3: Prevalence and Resistance in ESKAPE Pathogens

PathogenHospital PrevalenceKey Resistance MarkersPyrazole Derivative Efficacy
S. aureus33.4%MRSA (57.6%), VISAPotent (MIC 0.25–2 µg/mL)
E. faecium5.5%VRE (20%), VanA geneModerate (MIC 1–8 µg/mL)
A. baumannii8.6%MBL (10.3%), ESBLNone (MIC >32 µg/mL)
P. aeruginosa18.6%MBL (8.3%), CarbapenemasesNone (MIC >32 µg/mL)

Data compiled from clinical isolate characterization studies [5]

The structural tunability of the 4-(3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine scaffold presents opportunities to address these gaps through rational design: hybrid molecules incorporating siderophores could overcome Gram-negative permeability barriers, while quaternary ammonium modifications may enhance biofilm disruption. Targeted delivery systems (e.g., nanoparticle conjugates) could further improve therapeutic indices against intracellular pathogens.

Properties

CAS Number

123066-64-8

Product Name

4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine

IUPAC Name

4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]aniline

Molecular Formula

C11H7F6N3

Molecular Weight

295.18 g/mol

InChI

InChI=1S/C11H7F6N3/c12-10(13,14)8-5-9(11(15,16)17)20(19-8)7-3-1-6(18)2-4-7/h1-5H,18H2

InChI Key

XOXBUERZFCPKDR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)N2C(=CC(=N2)C(F)(F)F)C(F)(F)F

Solubility

12.9 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

C1=CC(=CC=C1N)N2C(=CC(=N2)C(F)(F)F)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.